Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that has gained significant attention due to its diverse biological and chemical properties. This compound is characterized by the presence of a cyclopropaneamido group, a fluorophenyl group, and an ethyl ester group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOPROPANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Cyclopropaneamido Group Addition: The cyclopropaneamido group can be introduced through an amide coupling reaction using cyclopropanecarboxylic acid and a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenated reagents, Lewis acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes
Scientific Research Applications
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ETHYL 2-CYCLOPROPANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
ETHYL 2-CYCLOPROPANEAMIDO-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE: Contains a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in ETHYL 2-CYCLOPROPANEAMIDO-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE imparts unique electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-2-22-17(21)14-13(10-5-7-12(18)8-6-10)9-23-16(14)19-15(20)11-3-4-11/h5-9,11H,2-4H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZUVLYJHNNYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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